molecular formula C18H13N3O2 B190274 7beta-Hydroxyrutaecarpine CAS No. 163815-35-8

7beta-Hydroxyrutaecarpine

Cat. No.: B190274
CAS No.: 163815-35-8
M. Wt: 303.3 g/mol
InChI Key: DPDVXGJNOSVWGA-OAHLLOKOSA-N
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Description

7beta-Hydroxyrutaecarpine is a natural product derived from the plant Euodia rutaecarpa. It belongs to the class of indolopyridoquinazolinone alkaloids, which are known for their diverse biological activities. This compound has garnered significant interest due to its potential therapeutic properties and its role in traditional medicine.

Biochemical Analysis

Biochemical Properties

7beta-Hydroxyrutaecarpine has shown a variety of intriguing biological properties such as anti-thrombotic, anticancer, anti-inflammatory and analgesic, anti-obesity and thermoregulatory, vasorelaxing activity, as well as effects on the cardiovascular and endocrine systems

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are still being studied.

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves interactions with various biomolecules . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specifics of these interactions and effects are still being studied.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7beta-Hydroxyrutaecarpine typically involves the hydroxylation of rutaecarpine. One common method is the electrochemical cross dehydrogenation coupling reaction, where substrates are directly oxidized at the anode without using any metal catalyst or oxidant . This method is highly tolerant to various functional groups and heterocycle-containing substrates.

Industrial Production Methods: Industrial production of this compound often involves the extraction from Euodia rutaecarpa, followed by purification processes. The extraction is usually performed using solvents like acetone, and the compound is then isolated through various chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 7beta-Hydroxyrutaecarpine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form various hydroxylated derivatives.

    Reduction: It can be reduced to form dehydroxylated products.

    Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides can be used for substitution reactions.

Major Products: The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives, which can have different biological activities.

Scientific Research Applications

7beta-Hydroxyrutaecarpine has a wide range of scientific research applications:

Comparison with Similar Compounds

    Rutaecarpine: The parent compound from which 7beta-Hydroxyrutaecarpine is derived.

    1-Hydroxyrutaecarpine: Another hydroxylated derivative of rutaecarpine.

    Evodiamine: A structurally related alkaloid with similar biological activities.

    Dehydroevodiamine: A dehydroxylated derivative with distinct properties.

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to its analogs. Its ability to modulate multiple signaling pathways makes it a valuable compound for therapeutic research.

Properties

IUPAC Name

(12R)-12-hydroxy-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c22-15-9-12-10-5-1-3-7-13(10)19-16(12)17-20-14-8-4-2-6-11(14)18(23)21(15)17/h1-8,15,19,22H,9H2/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDVXGJNOSVWGA-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=NC3=CC=CC=C3C2=O)C4=C1C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N2C(=NC3=CC=CC=C3C2=O)C4=C1C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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